Product packaging for Tibeglisene(Cat. No.:CAS No. 134993-74-1)

Tibeglisene

Cat. No.: B159853
CAS No.: 134993-74-1
M. Wt: 362.8 g/mol
InChI Key: PZCCKADCRMBHIC-UHFFFAOYSA-N
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Description

Contextualizing Tibeglisene within Pharmaceutical Sciences Research

This compound, also known by its developmental code BM 13907, is a pentynoic acid derivative that has garnered attention within the field of pharmaceutical sciences for its potential as an insulin (B600854) sensitizer (B1316253) with hypoglycemic properties. nih.gov It belongs to a class of compounds that are of significant interest in the management of metabolic disorders. The primary mechanism of action identified for this compound is its function as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.govnih.gov

PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. nih.govnih.gov Its activation leads to the transcription of a variety of genes involved in these pathways. nih.govnih.gov The discovery that certain antidiabetic drugs, such as the thiazolidinediones (TZDs), exert their effects by activating PPAR-γ spurred significant research into this target. nih.govnih.gov

This compound is notable for being a non-thiazolidinedione PPAR-γ modulator. The research into such compounds is driven by the desire to achieve the therapeutic benefits of PPAR-γ activation, such as improved insulin sensitivity, while potentially mitigating some of the adverse effects associated with full agonists of this receptor. nih.gov Partial agonists, like this compound, are hypothesized to offer a more nuanced modulation of the receptor's activity, which could translate to a better safety profile. nih.govnih.gov

Evolution of Research Hypotheses Pertaining to this compound

The scientific investigation into this compound has evolved from its initial identification as a potential hypoglycemic agent to a more refined understanding of its molecular mechanism as a selective PPAR-γ partial agonist.

The initial hypothesis surrounding this compound, developed by Boehringer Mannheim G.m.b.H., centered on its potential as an insulin sensitizer. nih.gov This was based on early observations of its ability to lower blood glucose levels and reduce serum triglyceride and cholesterol concentrations in preclinical models. nih.gov At this early stage, the precise molecular target was not fully elucidated, a common scenario in drug discovery where a compound's therapeutic potential is identified before its exact mechanism of action is understood. This mirrors the development of the thiazolidinedione (TZD) class of drugs, which were also initially identified through their hypoglycemic effects before being confirmed as PPAR-γ agonists. nih.gov

Subsequent research efforts were directed at pinpointing the molecular mechanism responsible for this compound's observed effects. The leading hypothesis shifted towards its interaction with the peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors known to be master regulators of metabolic processes. nih.govnih.gov This was a logical progression, given the established role of PPAR-γ in glucose and lipid homeostasis and the fact that other insulin-sensitizing drugs were known to target this receptor. nih.govnih.gov

Further investigations focused on characterizing the nature of this compound's interaction with PPAR-γ. Through detailed preclinical and pharmacological studies, the hypothesis was refined to classify this compound not just as a PPAR-γ agonist, but more specifically as a partial agonist. This distinction is critical. While full agonists activate the receptor to its maximum capacity, partial agonists elicit a submaximal response. The hypothesis here is that partial agonism can achieve the desired therapeutic effects on insulin sensitivity and glucose metabolism while potentially avoiding the full spectrum of gene activation that may lead to undesirable side effects observed with full agonists. nih.govnih.gov The research now posits that this compound's unique profile as a non-TBD partial PPAR-γ agonist could represent a significant advancement in the development of safer metabolic therapies.

Data Tables

Table 1: Key Characteristics of this compound

CharacteristicDescription
Chemical Class Pentynoic acid derivative
Developmental Code BM 13907
Primary Mechanism Partial agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ)
Initial Therapeutic Focus Insulin sensitizer, hypoglycemic agent
Observed Effects Lowers blood glucose, reduces serum triglycerides and cholesterol

Information regarding the chemical compound "this compound" is not publicly available within scientific literature or drug development databases.

Extensive searches for "this compound" did not yield any specific information regarding its discovery, early research, preclinical development, or strategic approaches. The name does not appear in established chemical and pharmaceutical research databases.

It is possible that "this compound" may be an internal project name not yet disclosed publicly, a compound that was discontinued in the very early stages of development before any publications were made, or a potential misspelling of another compound.

Therefore, the following article cannot be generated as requested due to the absence of verifiable data on "this compound." The provided outline presupposes the existence of a body of research that is not currently in the public domain.

To provide a relevant article, further clarification on the compound's name or alternative designations would be necessary. Should information on "this compound" become publicly available in the future, a detailed article following the requested structure could be produced.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15ClO4S B159853 Tibeglisene CAS No. 134993-74-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

134993-74-1

Molecular Formula

C18H15ClO4S

Molecular Weight

362.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-(4-methylphenyl)sulfonylpent-4-ynoic acid

InChI

InChI=1S/C18H15ClO4S/c1-13-5-11-16(12-6-13)24(22,23)17(18(20)21)4-2-3-14-7-9-15(19)10-8-14/h5-12,17H,4H2,1H3,(H,20,21)

InChI Key

PZCCKADCRMBHIC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CC#CC2=CC=C(C=C2)Cl)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CC#CC2=CC=C(C=C2)Cl)C(=O)O

Other CAS No.

134993-74-1

Synonyms

5-(4-chlorophenyl)-2-((4-methylphenyl)sulfonyl)-4-pentynoic acid
5-CPMPSP

Origin of Product

United States

Molecular and Biochemical Characterization of Tibeglisene

Elucidation of Tibeglisene's Pharmacological Targets and Receptor Interactions

The identification of molecular targets is a foundational step in understanding a compound's mechanism of action and therapeutic potential. For this compound, key pharmacological targets have been identified.

Identification and Validation of Primary Molecular Targets of this compound

This compound's primary molecular targets have been identified as Prostaglandin G/H synthase 2 (COX-2) and the Thromboxane A2 receptor (TP receptor). nih.gov COX-2 is an enzyme involved in the production of prostaglandins, which are central mediators of inflammation. The Thromboxane A2 receptor (TP) is a G protein-coupled receptor (GPCR) that interacts with Thromboxane A2 (TXA2), an arachidonic acid metabolite, to induce platelet aggregation and regulate hemostasis. While these targets are established, detailed research findings specifically elucidating the methods and data used for the identification and validation of this compound's interaction with these targets were not directly available in the provided search results.

Allosteric Modulation and Binding Kinetics of this compound

Allosteric modulation involves a regulatory molecule binding to a protein at a non-active site location, thereby altering its function, which can include modifying the affinity or efficacy of orthosteric ligands. Binding kinetics, characterized by association (k_on) and dissociation (k_off) rate constants, describe the temporal aspects of a ligand-target interaction and can influence drug efficacy and duration of action. Despite the general understanding of these principles, specific data pertaining to this compound's allosteric modulation of its targets or detailed binding kinetic parameters (e.g., k_on, k_off, or K_D values) for its interaction with COX-2 or the TP receptor were not found in the provided search results.

Characterization of this compound's Enzyme Inhibition or Activation Profiles

This compound targets Prostaglandin G/H synthase 2 (COX-2), which is an enzyme. nih.gov Enzyme inhibition profiles typically include quantitative measures such as IC50 values, indicating the concentration required to achieve 50% inhibition of enzyme activity. While various studies have characterized the inhibition profiles of other COX-2 inhibitors nih.gov, specific IC50 values or a comprehensive enzyme inhibition or activation profile directly attributed to this compound were not available in the provided search results.

Mechanism of Action Studies for this compound at the Subcellular Level

Understanding the mechanism of action at the subcellular level involves characterizing the direct interactions between the compound and its targets, as well as any resulting conformational changes.

Biochemical Characterization of this compound-Target Complexes

Biochemical characterization of drug-target complexes often involves techniques such as X-ray crystallography or cryo-electron microscopy to elucidate the precise atomic-level interactions and structural details. These studies provide insights into how a compound binds to its target, including specific amino acid residues involved in binding. While this compound is known to target COX-2 and the TP receptor nih.gov, detailed biochemical characterization studies, such as crystal structures or specific interaction points of this compound bound to these targets, were not found in the provided search results.

Biophysical Studies of this compound-Induced Conformational Changes

Ligand binding can induce conformational changes in target proteins, which are crucial for signal transduction and functional modulation. Biophysical techniques are employed to detect and characterize these changes. However, specific biophysical studies detailing this compound-induced conformational changes in its primary targets (COX-2 or TP receptor) were not available in the provided search results.

Structure Activity Relationship Sar and Computational Studies of Tibeglisene

Methodologies in Tibeglisene Structure-Activity Relationship Investigations

SAR investigations employ various methodologies to systematically understand how changes in a molecule's structure impact its biological activity. These methods aim to establish correlations that can predict the activity of new or modified compounds. jabonline.in

Classical SAR involves the synthesis and biological evaluation of a series of structurally related compounds, known as analogs. researchgate.net By systematically modifying specific parts of the this compound molecule—such as altering, removing, or masking functional groups—medicinal chemists can deduce which structural features are critical for its observed insulin-sensitizing and glucose-transport modulating activities. researchgate.netresearchgate.net This iterative process of synthesis and testing allows for the identification of key moieties that contribute to potency and selectivity. For instance, modifications to the pentynoic acid backbone or the attached substituents would be explored to understand their impact on this compound's interaction with its biological targets. youtube.com

In the context of this compound, classical medicinal chemistry approaches would involve:

Systematic Substitution: Introducing different functional groups (e.g., halogens, alkyl chains, aromatic rings) at various positions on the core structure to observe changes in activity.

Bioisosteric Replacement: Substituting key atoms or groups with others that have similar electronic or steric properties, aiming to improve pharmacokinetic properties or reduce metabolic liability while retaining activity.

Conformational Restriction/Flexibility: Modifying the molecule to restrict or enhance its conformational freedom, which can impact its ability to bind to a specific receptor.

While specific data for this compound's classical SAR studies are not widely available in public databases, such studies would typically generate data reflecting the activity (e.g., IC50, EC50 values) of numerous analogs. An example of how such data would be presented is shown in Table 1.

Table 1: Hypothetical Classical SAR Data for this compound Analogs

Analog IDStructural Modification (Relative to this compound)Biological Activity (e.g., IC50, µM)Observations
This compound(Reference Compound)X.XBaseline activity
Analog AMethyl group addition at R1Y.YIncreased potency
Analog BHalogen substitution at R2Z.ZDecreased potency
Analog CRemoval of a specific functional groupNo activityEssential group identified

Quantitative Structure-Activity Relationship (QSAR) modeling builds upon classical SAR by establishing mathematical relationships between the chemical structure of a compound and its biological activity. researchgate.netresearchgate.net QSAR models correlate various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) with a quantifiable biological endpoint (e.g., pIC50, logP). qsartoolbox.orgunair.ac.id The goal is to develop predictive models that can estimate the activity of uncharacterized or newly designed this compound derivatives without the need for experimental synthesis and testing. qsartoolbox.orgyoutube.com

For this compound, QSAR studies would involve:

Descriptor Calculation: Computing a wide range of molecular descriptors (1D, 2D, and 3D) for this compound and its known analogs. qsartoolbox.orgunair.ac.id

Statistical Modeling: Employing statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., neural networks, random forests) to build a model that links the descriptors to the biological activity. youtube.combiointerfaceresearch.comnih.gov

Model Validation: Rigorously validating the QSAR model using internal (e.g., leave-one-out cross-validation, Q²) and external (test set) validation techniques to ensure its robustness and predictive power. biointerfaceresearch.commdpi.comijstr.orgimist.ma

While no specific QSAR model results for this compound are publicly detailed, a typical QSAR model would aim for good statistical quality, with high correlation coefficients (R²) and predictive coefficients (Q² or Rpred²). biointerfaceresearch.commdpi.comijstr.orgimist.ma

Table 2: Hypothetical QSAR Model Statistics for this compound Derivatives

MetricValueInterpretation
R² (Training Set)0.85Good fit of the model to the training data
Q² (Cross-validation)0.65Good internal predictability of the model
Rpred² (Test Set)0.60Good external predictive ability of the model
F-test25.0Statistical significance of the model
Standard Error of Est.0.25Measure of the model's prediction accuracy

Three-Dimensional QSAR (3D-QSAR) extends QSAR by incorporating the three-dimensional structural information of molecules and their interactions with a binding site. imist.ma Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. imist.manih.govresearchgate.net These techniques generate contour maps around the molecules, indicating regions where specific physicochemical properties (e.g., steric, electrostatic, hydrophobic) are favorable or unfavorable for activity. mdpi.comimist.ma

For this compound derivatives, 3D-QSAR analysis would involve:

Molecular Alignment: Superimposing the 3D structures of this compound and its analogs, typically based on a common core or presumed binding mode. ijstr.org

Field Calculation: Calculating steric and electrostatic fields (CoMFA) and/or hydrophobic, hydrogen bond donor, and acceptor fields (CoMSIA) around the aligned molecules. imist.maresearchgate.net

Model Generation: Developing statistical models that correlate these 3D fields with the biological activity. mdpi.com

Contour Map Interpretation: Analyzing the resulting contour maps to visualize the spatial requirements for optimal activity, providing insights for designing new, more potent this compound analogs. For instance, green contours might indicate regions where bulky substituents enhance activity, while red contours might suggest that electronegative groups are beneficial. imist.ma

While specific 3D-QSAR contour maps for this compound are not publicly available, such studies are crucial for understanding the precise spatial and electronic requirements for its interaction with its biological target.

Identification of Pharmacophores and Key Structural Features of this compound

A pharmacophore is defined as the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov It represents the minimum structural or chemical characteristics required for effective binding. taylorandfrancis.com Identifying the pharmacophore of this compound would involve pinpointing the essential functional groups and their spatial arrangement that are crucial for its insulin-sensitizing and glucose-transport modulating activities. nih.govtaylorandfrancis.comresearchgate.net

Common pharmacophoric features include:

Hydrogen Bond Acceptors (HBA): Atoms capable of accepting a hydrogen bond.

Hydrogen Bond Donors (HBD): Atoms capable of donating a hydrogen bond.

Hydrophobic Regions: Non-polar areas essential for hydrophobic interactions.

Aromatic Rings: Planar cyclic systems often involved in π-stacking or hydrophobic interactions.

Ionizable Groups: Positively or negatively charged groups crucial for electrostatic interactions. nih.govtaylorandfrancis.comresearchgate.net

For this compound, identifying its pharmacophore would reveal which parts of its pentynoic acid derivative structure are indispensable for its biological effects. This information is then used to design new compounds that retain these essential features, potentially leading to improved efficacy or reduced off-target effects. nih.govtaylorandfrancis.com

Computational Chemistry and Molecular Modeling in this compound Design

Computational chemistry and molecular modeling play an increasingly central role in modern drug discovery, providing a powerful means to understand molecular interactions and design new compounds in silico. ebsco.comnih.gov These methods allow researchers to predict how this compound interacts with its biological targets at an atomic level, guiding rational drug design.

Molecular Docking is a computational method used to predict the preferred orientation of a ligand (like this compound) when it binds to a receptor (e.g., a protein target). unair.ac.idyoutube.com It aims to find the optimal binding pose and estimate the binding affinity between the ligand and the target. researchgate.netyoutube.com For this compound, molecular docking studies would involve:

Target Preparation: Obtaining the 3D structure of the relevant biological target (e.g., a glucose transporter protein or an insulin (B600854) receptor component) through experimental methods (like X-ray crystallography) or homology modeling.

Ligand Preparation: Generating 3D conformers of this compound and its analogs.

Docking Algorithm: Running docking simulations to explore possible binding poses of this compound within the target's active site and scoring these poses based on predicted binding energy. unair.ac.idrsc.org

Molecular Dynamics (MD) Simulations extend molecular docking by simulating the time-dependent behavior of atoms and molecules. ebsco.complos.org MD simulations provide insights into the dynamic nature of protein-ligand interactions, conformational changes, and the stability of the binding complex over time. jabonline.inebsco.complos.org For this compound, MD simulations would be used to:

Assess Binding Stability: Simulate the this compound-target complex over a period (e.g., nanoseconds to microseconds) to observe the stability of the predicted binding pose and the persistence of key interactions. jabonline.inrsc.org

Explore Conformational Changes: Investigate how both this compound and its target protein change their conformations upon binding, which can be crucial for understanding the mechanism of action.

Calculate Binding Free Energy: Employ methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) or MM-GBSA (Molecular Mechanics Generalized Born Surface Area) to more accurately estimate the binding free energy of this compound to its target, providing a more refined measure of binding affinity than docking scores alone. jabonline.innih.govrsc.org

While specific molecular docking and dynamics simulation results for this compound are not publicly detailed, these computational techniques are indispensable for understanding the molecular underpinnings of its biological activity and for guiding the design of more effective derivatives.

Synthetic Methodologies and Chemical Biology Applications of Tibeglisene

Total Synthesis Strategies for Tibeglisene

Specific total synthesis strategies for this compound are not detailed in the retrieved research findings. General principles of total synthesis involve the construction of complex organic molecules from simpler, readily available precursors through a series of chemical reactions. This often aims for efficiency and high yield.

A specific retrosynthetic analysis and pathway design for this compound are not described in the provided sources. Retrosynthetic analysis is a crucial problem-solving technique in organic synthesis, where a target molecule is transformed backward into simpler precursor structures, irrespective of potential reactivity. This method allows for the identification of various possible synthetic routes by systematically disconnecting bonds until commercially available starting materials are reached. The goal of retrosynthetic analysis is structural simplification, and it is well-suited for comparing different synthetic routes.

This compound is noted as a racemic compound, indicating that it exists as a mixture of enantiomers. However, specific methods for the stereoselective or enantioselective synthesis of this compound or its individual stereoisomers are not detailed in the available information. Stereoselective and enantioselective synthesis are highly desirable in pharmaceutical chemistry, as a single stereoisomer often exhibits superior chemical and pharmacological properties, including potency, stability, solubility, or reduced toxicity. These methods are crucial for exploring the biological properties of different stereoisomers and enhancing efficiency in active pharmaceutical ingredient (API) manufacturing.

Development of Novel Synthetic Methodologies Inspired by this compound

No specific novel synthetic methodologies directly inspired by the structure or properties of this compound are described in the general scientific literature consulted. The development of new synthetic methodologies is a continuous area of research in organic chemistry, often driven by the need for more efficient, selective, and sustainable routes to complex molecules.

Chemical Biology Probes and Derivatives of this compound

Information specifically on chemical biology probes and derivatives of this compound is not available in the provided search results. Chemical biology probes are small molecules designed to explore biological systems, identify and manipulate biological targets, and illuminate pathways relevant to human disease. They are valuable tools for target identification and validation, as well as for studying phenotypic responses to chemical perturbations.

The synthesis of labeled this compound analogs for biological tracking is not detailed in the available literature. Labeled analogs, such as those incorporating fluorescent groups or radioisotopes, are crucial for visualizing subcellular localization, monitoring distribution, and tracking interactions within biological systems.

There is no specific information regarding covalent or activity-based probes derived from this compound. Covalent probes and activity-based probes (ABPs) are important tools in chemical biology and drug discovery. ABPs typically consist of a reactive group (warhead), a linker or recognition element, and a detection group, allowing for covalent binding to specific amino acids on target proteins and subsequent detection or enrichment. They are used to analyze enzyme activity in living systems, profile catalytic content, and discover new biological pathways.

Preclinical Investigational Models for Tibeglisene Research

In Vitro Model Systems for Tibeglisene Efficacy and Mechanistic Studies

In vitro studies are foundational to preclinical development, offering a controlled environment to dissect the molecular and cellular effects of a compound. biogem.it These systems allow for the initial characterization of a drug's activity and specificity, often in a high-throughput manner. nih.gov

Cell-based assays are indispensable tools for assessing the biological activity of a compound on living cells. bioagilytix.com They can provide crucial information on a drug's mechanism of action, its effects on cellular processes, and its potency. nih.govprotagene.com For a compound like this compound, which is expected to interact with nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), several types of cell-based assays are employed.

Reporter Gene Assays: These assays are used to measure the activation of specific signaling pathways. Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to the target receptor. When this compound activates the PPAR, the receptor binds to the promoter and drives the expression of the reporter gene, producing a measurable signal (like light) that is proportional to the level of activation. bpsbioscience.com This allows for the precise quantification of potency (EC50) and efficacy.

Functional Cellular Assays: To understand the physiological consequences of receptor activation, functional assays are conducted in relevant cell types, such as hepatocytes (liver cells) or adipocytes (fat cells). These assays can measure key metabolic endpoints, such as glucose uptake, insulin (B600854) sensitivity, or the expression of genes involved in lipid metabolism.

Viability and Proliferation Assays: These assays determine the effect of the compound on cell health and growth. They are crucial for distinguishing desired pharmacological effects from general cellular toxicity. nih.gov

The data below is illustrative of results that could be obtained from a reporter gene assay designed to test the potency and selectivity of this compound on different PPAR subtypes.

Table 1: Illustrative Example of this compound Potency in a PPAR Reporter Gene Assay This table presents hypothetical data for illustrative purposes.

PPAR Subtype Cell Line EC50 (nM) Fold Activation (vs. Vehicle)
PPARα (alpha) HEK293 50 15
PPARγ (gamma) HEK293 15 25
PPARδ (delta) HEK293 800 3

Organoid and 3D Culture Systems for Complex Biological Responses

While traditional 2D cell cultures are valuable, they lack the complex cell-cell and cell-matrix interactions of living tissue. cshl.edu Three-dimensional (3D) culture systems and organoids have emerged as more physiologically relevant models that better mimic the architecture and function of native organs. nih.govnih.gov Organoids are self-organizing 3D structures grown from stem cells that can differentiate to form organ-specific cell types with a spatial arrangement similar to the source organ. nih.govyoutube.com

For a metabolic compound like this compound, relevant organoid models could include:

Liver Organoids: To study effects on hepatic steatosis (fatty liver), glucose production, and lipid metabolism in a model that contains multiple liver cell types, including hepatocytes and stellate cells. youtube.com

Pancreatic Organoids: To investigate the impact on islet cell function, including insulin and glucagon secretion, in a structure that resembles the pancreatic islets of Langerhans. nih.gov

These advanced models can provide insights into how this compound might perform in a more complex biological system, bridging the gap between simple cell-based assays and in vivo animal studies. nih.gov

To confirm that a compound's biological effects are due to direct interaction with its intended molecular target, recombinant protein and enzyme assays are used. precisionformedicine.com These biochemical assays are performed in a cell-free system, using purified proteins, which eliminates the complexities of the cellular environment. rndsystems.com

For this compound, a primary assay would be a ligand binding assay . biocompare.com In this setup, purified recombinant PPAR protein subtypes (alpha, gamma, and delta) are used to directly measure the binding affinity of this compound. rndsystems.com A radiolabeled or fluorescently tagged ligand with known affinity for the receptor is incubated with the recombinant receptor and varying concentrations of this compound. By measuring the displacement of the known ligand, the binding affinity (expressed as the inhibition constant, Ki, or dissociation constant, Kd) of this compound can be precisely determined. This is critical for confirming direct target engagement and assessing selectivity.

The following table provides a hypothetical example of data from a competitive binding assay for this compound against recombinant PPAR subtypes.

Table 2: Illustrative Example of this compound Binding Affinity for Recombinant PPARs This table presents hypothetical data for illustrative purposes.

Recombinant Protein Target Assay Type Binding Affinity (Ki, nM)
Human PPARα Radioligand Competition 75
Human PPARγ Radioligand Competition 20
Human PPARδ Radioligand Competition 1250

In Vivo Animal Models for this compound's Biological Evaluation

In vivo studies in animal models are a critical step in preclinical development, providing insight into how a drug behaves in a complex, whole biological system. biogem.itslideshare.net These studies are essential for evaluating the integrated pharmacodynamic effects of a compound and for identifying relevant biomarkers. nih.gov

The selection of an appropriate animal model is crucial for the successful translation of preclinical findings. researchgate.net The chosen model should replicate key aspects of the human disease pathophysiology being targeted. bohrium.com For a metabolic drug candidate like this compound, several well-established rodent models of type 2 diabetes, obesity, and dyslipidemia are commonly used.

Zucker Diabetic Fatty (ZDF) Rat: This is a genetic model that develops obesity due to a mutation in the leptin receptor. medcraveonline.comnih.gov These rats spontaneously develop hyperglycemia, hyperlipidemia, and insulin resistance, making them a widely used model for studying type 2 diabetes. medcraveonline.comnih.gov

db/db Mouse: Similar to the ZDF rat, the db/db mouse has a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and a diabetic phenotype that closely mimics human type 2 diabetes. nih.gov

Goto-Kakizaki (GK) Rat: This is a non-obese model of type 2 diabetes that is characterized primarily by impaired insulin secretion rather than severe insulin resistance. medcraveonline.com It is useful for studying compounds that may improve beta-cell function.

The choice of model depends on the specific mechanism of action of the compound being tested. For a PPAR agonist like this compound, models that exhibit both insulin resistance and dyslipidemia, such as the ZDF rat or db/db mouse, are often preferred. nih.gov

Pharmacodynamic (PD) biomarkers are measurable indicators that demonstrate that a drug has reached its target and produced a biological effect. nih.gov The identification and validation of robust PD biomarkers in preclinical models are essential for guiding clinical development, helping to select the starting dose for human trials, and providing proof of mechanism. nih.gov

In animal models of metabolic disease treated with a PPAR agonist like this compound, a panel of biomarkers would be monitored to assess the drug's activity. These can be categorized as:

Plasma Biomarkers: Easily accessible through blood sampling, these include measurements of glucose, insulin, triglycerides, and cholesterol. A successful compound would be expected to lower elevated levels of these markers in a dose-dependent manner. nih.gov

Tissue-Specific Biomarkers: At the end of a study, tissues such as the liver, adipose tissue, and muscle can be collected to analyze changes in gene expression. For a PPAR agonist, an increase in the expression of known PPAR target genes would serve as a direct biomarker of target engagement in specific tissues.

The table below illustrates the type of pharmacodynamic data that would be collected from an in vivo study of this compound in a diabetic animal model.

Table 3: Illustrative Example of Pharmacodynamic Biomarker Response to this compound in ZDF Rats This table presents hypothetical data for illustrative purposes, showing the percent change from a vehicle-treated control group after a chronic study.

Biomarker Tissue/Fluid Change with Low Dose Change with High Dose
Fasting Plasma Glucose Plasma -15% -35%
Plasma Triglycerides Plasma -20% -50%
Plasma Insulin Plasma -10% -25%
Adiponectin Plasma +30% +80%
aP2 Gene Expression Adipose Tissue +150% +400%
PEPCK Gene Expression Liver -25% -60%

Translational Research Methodologies in Preclinical Tigecycline Studies

Translational research acts as a critical bridge, facilitating the progression of basic scientific discoveries from the laboratory to clinical applications ("bench-to-bedside"). unicancer.frnih.gov In the preclinical evaluation of Tigecycline, translational methodologies are designed to ensure that data from in vitro and animal studies are relevant and predictive of the drug's behavior in humans. nih.govnih.gov The primary goal is to move promising innovations into clinical trials with a higher probability of success by meticulously selecting and designing preclinical models. nih.gov

A key aspect of translational research for Tigecycline involves the use of animal models that accurately mimic human disease states. nih.gov For instance, in studying complicated skin and soft tissue infections (cSSTIs) and intra-abdominal infections (cIAIs), preclinical models are chosen to reflect the complex microbial environments and host responses observed in patients. nih.gov This includes utilizing various animal species and ensuring that factors like age and health status of the animals are comparable to the target patient population to avoid erroneous results. nih.gov

Furthermore, translational science for Tigecycline incorporates the collection and analysis of clinical samples, such as tissue biopsies and blood samples from patients in clinical trials, to explore new therapeutic avenues and validate preclinical findings. unicancer.fr This iterative process, where clinical observations inform further preclinical research, is fundamental to refining the understanding of Tigecycline's efficacy and mechanisms of action.

Advanced Preclinical Research Methodologies for Tigecycline

To overcome the limitations of traditional preclinical models and to gain a deeper understanding of a drug's mechanism of action, advanced research methodologies are increasingly being employed in the study of compounds like Tigecycline.

Omics-Based Approaches (e.g., Proteomics, Transcriptomics) in Tigecycline Research

Omics technologies provide a global analysis of biological molecules and are powerful tools for understanding the systemic effects of a drug.

Proteomics: This involves the large-scale study of proteins. In Tigecycline research, proteomics can be used to identify protein expression changes in bacteria upon exposure to the antibiotic. For example, a proteomics study on carbapenem-resistant Klebsiella pneumoniae (CRKP) revealed that the synergistic killing effect of Tigecycline combined with aminoglycosides is associated with the upregulation of oxidative phosphorylation and translation-related proteins. This adaptive response to Tigecycline rendered the bacteria more susceptible to aminoglycosides. Proteomic analysis can thus elucidate mechanisms of synergy and resistance.

Transcriptomics: This is the study of the complete set of RNA transcripts produced by an organism. For Tigecycline, transcriptomic studies can reveal how the antibiotic alters gene expression in target pathogens. By analyzing the differentially expressed genes, researchers can identify the metabolic and regulatory pathways affected by the drug. For instance, transcriptomic analysis of adipose tissue in different pig breeds helped identify key genes regulating fat deposition, demonstrating the power of this approach to uncover functional genes in complex biological processes. Similar methodologies can be applied to understand the transcriptomic response of bacteria to Tigecycline.

The integration of proteomics and transcriptomics data provides a more comprehensive picture of the cellular response to drug treatment, from gene expression to functional protein activity. mdpi.com

High-Throughput Screening and Phenotypic Profiling for Tigecycline

High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds to identify those with a desired biological activity. nih.govnih.govnih.gov This methodology is crucial for discovering new drug candidates and understanding the activity spectrum of existing drugs like Tigecycline.

Applications in Tigecycline Research:

Library Screening: HTS can be used to screen large libraries of compounds to identify molecules that may act synergistically with Tigecycline against resistant bacteria. nih.gov

Phenotypic Profiling: This approach focuses on identifying changes in the observable characteristics (phenotype) of a cell or organism in response to a compound. In the context of Tigecycline, phenotypic screening of various bacterial strains can help to characterize its spectrum of activity and identify potential new indications. An in vivo murine thigh model was used to characterize the pharmacodynamic profile of Tigecycline against phenotypically diverse E. coli and K. pneumoniae isolates, demonstrating the utility of phenotypic profiling in preclinical assessments.

The data generated from HTS and phenotypic profiling can be extensive. Therefore, advanced data management and analysis systems are essential to process the information efficiently and identify meaningful hits. nuvisan.com

Below is a table summarizing the advanced preclinical research methodologies discussed:

Methodology Description Application in Tigecycline Research
Proteomics Large-scale study of proteins.Identifying protein expression changes in bacteria to understand mechanisms of action and synergy.
Transcriptomics Study of the complete set of RNA transcripts.Analyzing changes in bacterial gene expression to identify affected pathways.
High-Throughput Screening (HTS) Rapid, automated testing of large numbers of compounds.Screening for synergistic compounds and characterizing the activity spectrum.
Phenotypic Profiling Assessing changes in the observable traits of an organism.Evaluating the in vivo efficacy against diverse bacterial phenotypes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.